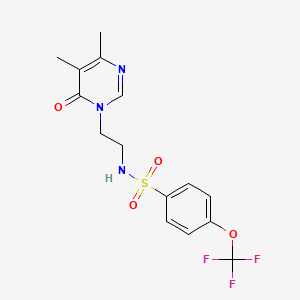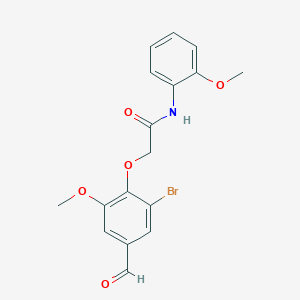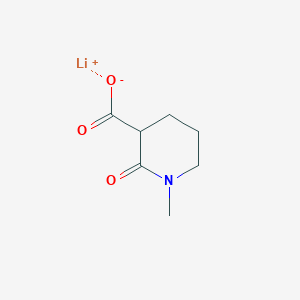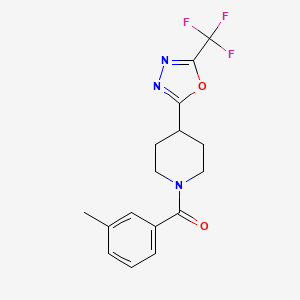![molecular formula C16H12ClF3N6O2S B2997346 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione CAS No. 321433-29-8](/img/structure/B2997346.png)
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is a complex organic molecule characterized by its intricate structure, which includes pyridine and pyrimidine rings substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1 Synthesis of Intermediate: The preparation starts with the synthesis of the intermediate 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine through the chlorination of 2-amino-5-trifluoromethylpyridine.
Step 2 Formation of Aminoethyl Chain: The intermediate is then reacted with 2-bromoethylamine under basic conditions to form the desired aminoethyl chain.
Step 3 Pyrimidine Ring Formation: The resulting compound is further reacted with a pyrimidine-2-thiol derivative to form the 6-pyrimidin-2-ylsulfanyl substituent.
Step 4 Cyclization and Final Product Formation: The final step involves cyclization to form the 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione under controlled acidic or basic conditions.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of catalysts, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, primarily at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridinyl ring, potentially leading to the removal of the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can be carried out at the chlorine atom in the pyridinyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Sulfoxides/Sulfones: Formed during oxidation.
De-trifluoromethylated Compounds: Formed during reduction.
Substituted Pyridines: Formed during nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is used in several scientific research domains:
Chemistry: Studied for its unique chemical reactivity and stability.
Biology: Investigated for its potential as a bioactive molecule interacting with enzymes and receptors.
Medicine: Evaluated for its therapeutic potential in treating diseases like cancer and inflammatory conditions.
Industry: Used as a lead compound in the development of novel drugs and agrochemicals.
Wirkmechanismus
Compared to other compounds with similar structures, 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is unique due to:
Enhanced Stability: The presence of both pyridine and pyrimidine rings contributes to its chemical stability.
Biological Activity: The trifluoromethyl group increases its potential interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
3-[2-(3-chloropyridin-2-ylamino)ethyl]-1H-pyrimidine-2,4-dione
2-(5-trifluoromethylpyridin-2-ylamino)-6-pyrimidin-2-ylthio-1H-pyrimidine-2,4-dione
3-chloro-5-(trifluoromethyl)pyridin-2-yl-amine
This compound stands out due to its unique combination of functional groups and its potential for a wide range of scientific applications.
Eigenschaften
IUPAC Name |
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6O2S/c17-10-6-9(16(18,19)20)8-24-13(10)21-4-5-26-12(27)7-11(25-15(26)28)29-14-22-2-1-3-23-14/h1-3,6-8H,4-5H2,(H,21,24)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAIWJSOUDFIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC(=O)N(C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2997266.png)

![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide](/img/structure/B2997269.png)
![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2997274.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2997279.png)
![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine](/img/structure/B2997282.png)
![1-[Tert-butyl(dimethyl)silyl]indole-5-thiol](/img/structure/B2997284.png)
![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2997285.png)
